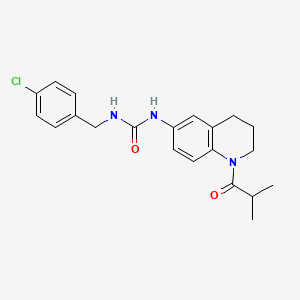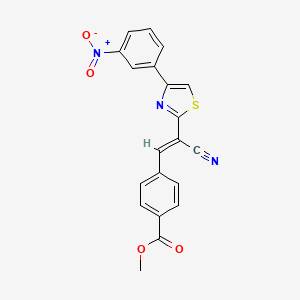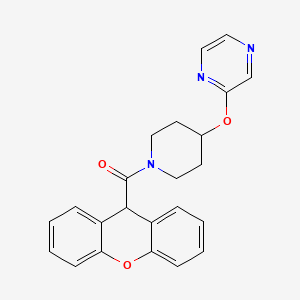![molecular formula C20H20N2O3 B2566454 1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate CAS No. 1351586-65-6](/img/structure/B2566454.png)
1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-benzo[d]imidazol-5-yl group attached to a 4-phenyltetrahydro-2H-pyran-4-carboxylate group. The molecular weight of this compound is 336.391.Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties . They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry and shipped at normal temperature .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
A study conducted by Abonía et al. (2011) focused on the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates via a four-step strategy. This research explored their potential as antitumor agents, with some compounds showing high activity against various human tumor cell lines, indicating the potential therapeutic applications of such chemical structures in cancer treatment (Abonía et al., 2011).
Catalysis and Synthesis of Derivatives
Ranu et al. (2008) demonstrated the use of a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide, as an efficient catalyst for synthesizing a variety of 4H-benzo[b]pyran derivatives. This research highlights the significance of using green chemistry principles for the synthesis of chemical compounds, pointing towards the environmental and efficiency benefits of such methodologies in producing derivatives related to the chemical structure (Ranu, Banerjee, & Roy, 2008).
Metal-Organic Frameworks (MOFs)
Sun et al. (2010) explored the construction of novel complexes from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands. Their work led to the successful isolation of new metal–organic frameworks with varying dimensional structures. This research indicates the potential of using such compounds in the design and synthesis of MOFs, which have a broad range of applications in gas storage, separation, and catalysis (Sun et al., 2010).
Antimicrobial and Antioxidant Activities
Bassyouni et al. (2012) synthesized a new series of compounds and evaluated them for their antioxidant and antimicrobial activities. This study showcases the potential health-related applications of such chemical structures, especially in the development of new antimicrobial agents. The research also emphasizes the importance of understanding the quantitative structure–activity relationships and molecular docking to design more effective compounds (Bassyouni et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(1-methylbenzimidazol-5-yl) 4-phenyloxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-22-14-21-17-13-16(7-8-18(17)22)25-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKZMHZJUGHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)


![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)


![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2566386.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2566390.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide](/img/structure/B2566394.png)